molecular formula C38H42O9 B2736505 [(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate CAS No. 218916-51-9

[(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate

Cat. No. B2736505
CAS RN: 218916-51-9
M. Wt: 642.745
InChI Key: AFRGWGGHJYMSDU-SIUHWQEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate is a useful research compound. Its molecular formula is C38H42O9 and its molecular weight is 642.745. The purity is usually 95%.
BenchChem offers high-quality [(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Networks and Polymer Synthesis

The compound , due to its complex structure and reactivity, plays a crucial role in the creation of supramolecular networks within polymers. Beginn, Zipp, and Möller (2000) describe the self-organization of similar liquid crystalline compounds in methacrylate mixtures, leading to the formation of supramolecular interpenetrating networks. These networks consist of isotropic polymethacrylate resin percolated by supramolecular aggregates, indicating potential applications in advanced materials with unique mechanical and thermal properties Beginn, Zipp, & Möller, 2000.

Biobased Materials

In the realm of biobased materials, Lligadas et al. (2007) synthesized novel biobased aromatic triols utilizing a similar compound, showcasing its application in creating sustainable polyurethane networks. These materials exhibit partial crystallinity and phase separation, suggesting their use in environmentally friendly plastic alternatives Lligadas, Ronda, Galià, & Cádiz, 2007.

Stereoselective Synthesis

The compound also finds applications in stereoselective synthesis, as demonstrated by Gerber and Vogel (2001), who achieved the stereoselective synthesis of complex organic molecules. This research underscores the compound's role in the precise construction of molecules with specific spatial arrangements, vital for drug development and synthetic chemistry Gerber & Vogel, 2001.

Molecular Receptors and Anion Sequestration

Bradbury, Lincoln, and Wainwright (2008) explored the use of structurally complex ligands, similar to the compound , for aromatic anion sequestration. Their work highlights the potential of such compounds in developing molecular receptors for environmental or therapeutic purposes, capable of selectively binding harmful or biologically relevant anions Bradbury, Lincoln, & Wainwright, 2008.

properties

CAS RN

218916-51-9

Molecular Formula

C38H42O9

Molecular Weight

642.745

IUPAC Name

[(1S,3E,5S,7R,9S,12S,13R,14R)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate

InChI

InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3/b21-18+/t22-,28+,29-,30+,31+,32-,33?,38+/m1/s1

InChI Key

AFRGWGGHJYMSDU-SIUHWQEISA-N

SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C

solubility

not available

Origin of Product

United States

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